1,3-Bis(2-bromoethyl)benzene
Overview
Description
1,3-Bis(2-bromoethyl)benzene is a useful research compound. Its molecular formula is C10H12Br2 and its molecular weight is 292.01 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organometallic Synthesis : A related compound, 1-Bromo-3,5-bis(trifluoromethyl)benzene, serves as a versatile starting material for organometallic synthesis. It enables various reactions through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
Anion Transporters : Derivatives like 1,3-bis(benzimidazol-2-yl)benzene, especially with strong electron-withdrawing substituents, exhibit significantly increased anion transport activity. This indicates their potential as efficient anion transporters (Peng et al., 2016).
Nickel Detection : New ligands derived from 2-bromo-1,3-bis(triazol-1-ylmethyl)benzene effectively determine ultra-trace nickel concentrations through adsorptive stripping voltammetry (Hurtado et al., 2013).
Synthesis of Benzyne Precursors : High-yield routes to functionalized 1,2-bis(trimethylsilyl)benzenes, similar in structure, enable the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores (Reus et al., 2012).
Isocyanatomethyl Benzene Synthesis : The synthesis of 1,3-bis(isocyanatomethyl) benzene using m-xylylenediamine and bis(trichloromethyl) carbonate is optimized for safety and environmental friendliness, yielding 83.35% (Jianxun et al., 2018).
Supramolecular Coordination Networks : Treatment of 1,4-bis(2-mercaptoethyl)benzene and 1,4-bis(2-bromoethyl)benzene with SbCl3 leads to the creation of new supramolecular coordination networks featuring unique secondary bonding interactions (Allen et al., 2009).
Crystal Structures and Luminescence : Studies on crystal structures and luminescence of related compounds, such as 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene hydrates, contribute to the understanding of their chemical properties (Stein, Hoffmann, & Fröba, 2015).
Oxidative Cyclovoltammograms and Blue Emission : Novel compounds synthesized from related benzenes demonstrate promising properties in oxidative cyclovoltammograms and blue emission spectra (Weber et al., 2006).
Electro-Organic Cyclization Reaction : 1,2-bis(bromomethyl)benzene undergoes a green and efficient one-pot Diels-Alder electro-organic cyclization reaction with naphthoquinone derivatives (Habibi, Pakravan, & Nematollahi, 2015).
Properties
IUPAC Name |
1,3-bis(2-bromoethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8H,4-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNHDGANDCBSAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCBr)CCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103199-07-1 | |
Record name | 1,3-bis(2-bromoethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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